molecular formula C10H15ClN2O2 B6217213 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride CAS No. 2751621-57-3

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride

Cat. No.: B6217213
CAS No.: 2751621-57-3
M. Wt: 230.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is a synthetic compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.7. This compound is used in various scientific experiments, particularly in neurological and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-aminopyridine and pentanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-aminopyridin-2-yl)butanoic acid hydrochloride
  • 5-(6-aminopyridin-2-yl)hexanoic acid hydrochloride
  • 5-(6-aminopyridin-2-yl)heptanoic acid hydrochloride

Uniqueness

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various scientific applications sets it apart from similar compounds.

Properties

CAS No.

2751621-57-3

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.